N-Acetylthreonine

Descripción general

Descripción

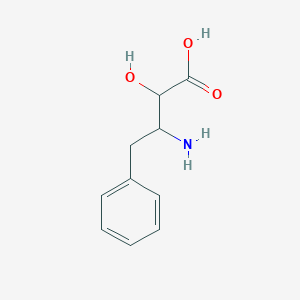

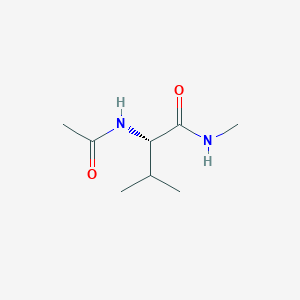

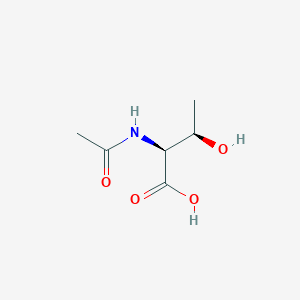

N-Acetyl-L-threonine, also known as N-Acetylthreonine, belongs to the class of organic compounds known as N-acyl-alpha amino acids . These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

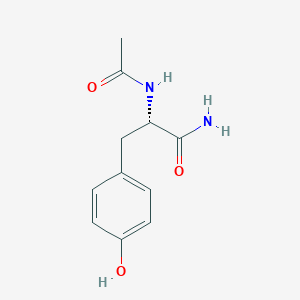

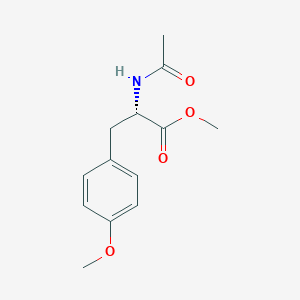

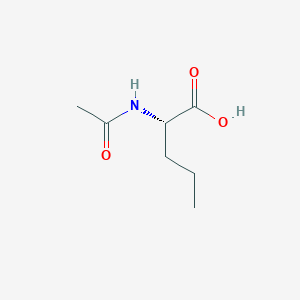

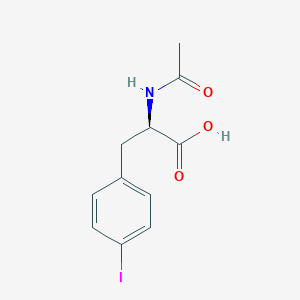

This compound is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The most common modification is the blocking with acyl- and alkyl-groups .Molecular Structure Analysis

The molecular formula of this compound is C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .Chemical Reactions Analysis

This compound is used as a source of Tyrosine . It is associated with circulating metabolites in various metabolic pathways, particularly lipids, amino acids, and cofactors/vitamins .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 443.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.9±6.0 kJ/mol and a flash point of 221.9±27.3 °C . Its index of refraction is 1.489 and its molar refractivity is 36.5±0.3 cm3 .Aplicaciones Científicas De Investigación

Toxicology and Safety Assessment : A study by Van de Mortel et al. (2010) focused on the toxicological assessment of N-acetyl-L-threonine (NAT). It found NAT to be non-mutagenic, non-genotoxic, and not acutely toxic, establishing a no-observed-adverse-effect-level (NOAEL) for NAT in rats (Van de Mortel et al., 2010).

Applications in Psychiatry : Research by Dean et al. (2011) discussed the use of N-acetylcysteine (a compound related to N-Acetylthreonine) in treating psychiatric disorders. The study highlighted its potential benefits beyond being an antioxidant, noting its impact on neurotropic and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Role in Protein Degradation : Hwang et al. (2010) found that acetylated N-terminal methionine, which is closely related to this compound, acts as a degradation signal in protein turnover. This study provides insights into how N-terminal acetylation influences protein degradation (Hwang, Shemorry, & Varshavsky, 2010).

Neurodegenerative Disease Treatment : A study by Tardiolo et al. (2018) explored the effects of N-acetylcysteine in treating neurodegenerative diseases, highlighting its antioxidant and anti-inflammatory activities. This research suggests potential applications for this compound in similar contexts (Tardiolo, Bramanti, & Mazzon, 2018).

Prediction of N-Acetyl Threonine in Proteins : Naseem (2021) developed a model to predict N-acetyl threonine sites in protein sequences, highlighting its importance in cellular functions and diseases like cancer and neurodegenerative disorders (Naseem, 2021).

Clinical Applications of N-Acetylcysteine : Millea (2009) discussed various clinical applications of N-acetylcysteine, a compound related to this compound. This includes its use in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, and treatment of infertility in certain cases (Millea, 2009).

Mecanismo De Acción

Target of Action

N-Acetylthreonine, also known as Ac-thr-oh, is thought to exert its mechanism of action through the enzyme threonine acetyltransferase . This enzyme is responsible for catalyzing threonine’s acetylation process . It is also associated with serum- and glucocorticoid-inducible kinase 1 , a serine/threonine protein kinase that modulates angiotensin II and sodium reabsorption in tubular cells .

Mode of Action

The compound interacts with its targets, leading to the acetylation of threonine, a process catalyzed by threonine acetyltransferase . This interaction results in the modulation of angiotensin II and sodium reabsorption in tubular cells, contributing to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins .

Biochemical Pathways

This compound is a product of threonine metabolism . The acetylation of threonine can occur through the action of N-acylpeptide hydrolase from peptides generated by proteolytic degradation . This process plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of this compound leads to the modulation of angiotensin II and sodium reabsorption in tubular cells . This can contribute to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins . It also influences the immune system’s modulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its absorption and distribution in the body.

Propiedades

IUPAC Name |

(2S,3R)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168975 | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17093-74-2 | |

| Record name | N-Acetyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

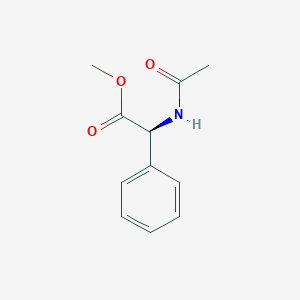

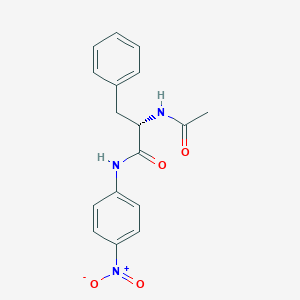

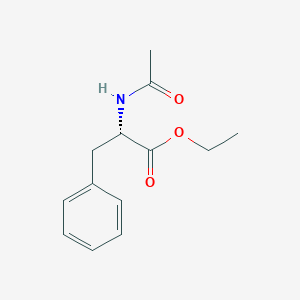

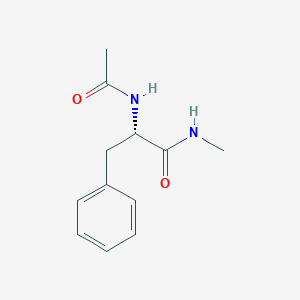

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of N-acetylthreonine and how does its presence in circulation relate to renal function?

A1: this compound is a modified amino acid that has emerged as a potential biomarker for declining renal function, especially in patients with diabetes. While its exact biological role remains unclear, studies suggest it may reflect altered amino acid metabolism and tubular injury. For instance, in a prospective study involving patients with type 1 diabetes and chronic kidney disease, elevated serum levels of this compound were linked to a faster decline in renal function and an increased risk of end-stage renal disease [, ]. These associations were independent of traditional risk factors, highlighting its potential as a prognostic indicator.

Q2: Can metabolomics be used to predict the progression of renal dysfunction in patients with type 2 diabetes?

A2: Yes, metabolomics shows promise in predicting renal decline in type 2 diabetes. A study using gas chromatography/mass spectroscopy and ultra-high performance liquid chromatography/mass spectrometry identified a panel of serum metabolites, including this compound, that could predict both declining estimated glomerular filtration rate (eGFR) and increased albuminuria in these patients []. This suggests that metabolic profiling could enhance risk stratification and early intervention strategies for diabetic kidney disease.

Q3: How does this compound relate to muscle metabolism and the impact of interventions like high-protein diets and neuromuscular electrical stimulation?

A3: Research indicates a potential link between this compound, muscle metabolism, and interventions like high-protein diets combined with neuromuscular electrical stimulation (HPRO+NMES). In a study examining the effects of HPRO+NMES on patients recovering from aneurysmal subarachnoid hemorrhage, this compound emerged as one of the key metabolites associated with protein intake and muscle volume preservation []. This suggests that this compound may be involved in the metabolic pathways influenced by HPRO+NMES, potentially contributing to its beneficial effects on muscle health.

Q4: Does physical activity influence the levels of this compound in the body?

A4: Yes, research indicates a strong association between physical activity and this compound levels. A study utilizing doubly labeled water, accelerometers, and dietary recalls to assess physical activity levels found that higher physical activity was associated with altered levels of 164 metabolites, including this compound []. This underscores the broad influence of physical activity on metabolic pathways and suggests a potential role for this compound in mediating some of these effects.

Q5: Can this compound levels be used to assess disease severity and clinical behavior in patients with pulmonary sarcoidosis?

A5: Preliminary research suggests a potential link between this compound levels and pulmonary sarcoidosis. A metabolomics study on sarcoidosis patients identified this compound as one of the amino acids differentially expressed in the plasma of these individuals compared to controls []. Furthermore, this compound levels showed a correlation with forced vital capacity, a measure of lung function, in these patients. While further research is needed to validate these findings, this suggests a potential role for this compound as a biomarker in understanding and managing sarcoidosis.

Q6: Is there a connection between this compound and breast cancer risk?

A6: Emerging evidence suggests a potential link between this compound and breast cancer risk, possibly mediated by physical activity. A study examining the association between physical activity-associated metabolites and breast cancer risk found that this compound, along with other metabolites, was associated with a reduced risk of postmenopausal breast cancer []. This suggests that this compound, potentially influenced by physical activity, could play a role in the metabolic pathways involved in breast cancer development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.